![molecular formula C11H15N3O3 B1373096 ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate CAS No. 1190897-26-7](/img/structure/B1373096.png)
ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Pyridazinone derivatives have been recognized for their antimicrobial properties. They can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against drug-resistant strains .
Antidepressant and Anxiolytic Effects
Research has indicated that certain pyridazinone scaffolds exhibit antidepressant and anxiolytic activities. This is likely due to their interaction with neurotransmitter systems in the brain, which can be harnessed to create new treatments for mood disorders .
Anti-Hypertensive Properties
The structural configuration of pyridazinone compounds allows them to act as vasodilators or inhibitors of enzymes like ACE (Angiotensin-Converting Enzyme), which are used in the management of hypertension .
Anticancer Potential
Some pyridazinone derivatives have shown anticancer activity by interfering with cell proliferation and inducing apoptosis in cancer cells. This opens up possibilities for these compounds to be used as chemotherapeutic agents or as scaffolds for developing new anticancer drugs .
Antiplatelet and Anticoagulant Effects
The ability of pyridazinone derivatives to inhibit platelet aggregation makes them candidates for the development of antiplatelet and anticoagulant medications, which are crucial in the prevention of thrombotic events .
Anti-Inflammatory and Analgesic Uses
Pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties, which could be beneficial in the treatment of chronic inflammatory diseases and pain management .
Agrochemical Applications
These compounds have also found use in the agricultural sector as herbicides and pesticides. Their effectiveness in controlling pests and weeds can be attributed to their ability to disrupt biological processes in these organisms .
Antidiabetic Activity
There is evidence to suggest that pyridazinone derivatives can modulate blood glucose levels, providing a potential avenue for the creation of new antidiabetic medications .
Safety and Hazards
The compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyridazinone derivatives, have been shown to interact with a range of biological targets, exhibiting a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to have a range of effects, including anti-inflammatory and analgesic effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
ethyl 3-oxo-5,6,8,9-tetrahydro-2H-pyridazino[3,4-d]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-17-11(16)14-5-3-8-7-10(15)13-12-9(8)4-6-14/h7H,2-6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPMZCGARURKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC(=O)NN=C2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676876 | |
| Record name | Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190897-26-7 | |
| Record name | Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



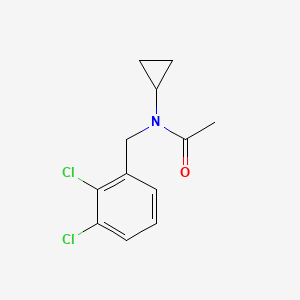

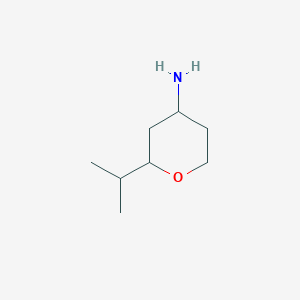
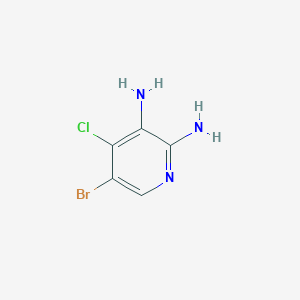

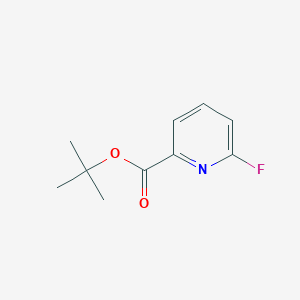
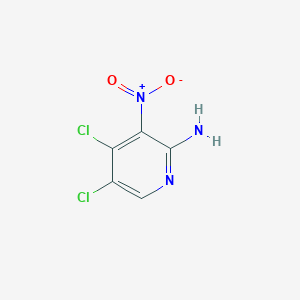


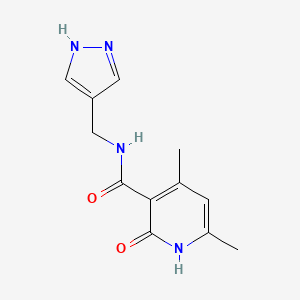
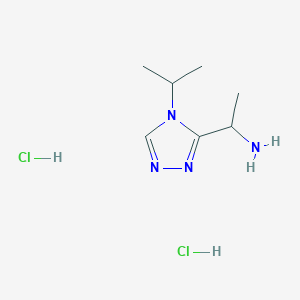
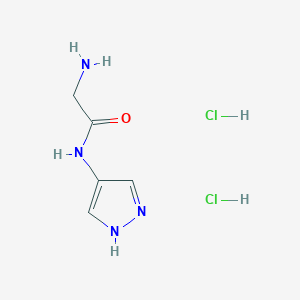
![Octahydroimidazolidino[1,5-a]pyridin-3-one](/img/structure/B1373034.png)
![6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1373036.png)